molecular formula C7H8INO B14854534 2-(Aminomethyl)-5-iodophenol

2-(Aminomethyl)-5-iodophenol

Cat. No.: B14854534
M. Wt: 249.05 g/mol
InChI Key: SHPWWMGMXOPQMI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-iodophenol is an organic compound characterized by the presence of an amino group attached to a methyl group, which is further connected to a phenol ring substituted with an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-iodophenol typically involves the iodination of 2-(Aminomethyl)phenol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the 5-position of the phenol ring . The reaction is usually carried out at room temperature to avoid over-iodination and to ensure high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-iodophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)-5-iodophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an amino group and an iodine atom allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

2-(aminomethyl)-5-iodophenol

InChI

InChI=1S/C7H8INO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2

InChI Key

SHPWWMGMXOPQMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)O)CN

Origin of Product

United States

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